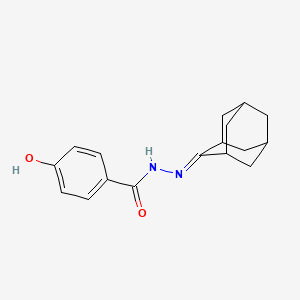
N'-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is a compound that features a unique adamantane structure, which is a diamondoid hydrocarbon. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane moiety is known for its rigidity and stability, which can impart desirable properties to the molecules it is part of.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of adamantanone with 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: Adamantanone reacts with 4-hydroxybenzohydrazide in the presence of hydrochloric acid.
Reflux Conditions: The mixture is heated under reflux to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol.
Industrial Production Methods
While specific industrial production methods for N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antibacterial agent due to its ability to disrupt bacterial cell walls.
Materials Science: The rigidity and stability of the adamantane moiety make it useful in the design of novel materials with enhanced mechanical properties.
Pharmaceutical Chemistry: It is being explored for its potential to act as a scaffold for drug development, particularly in antiviral and anticancer research.
Mecanismo De Acción
The mechanism of action of N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or disrupt cellular processes, leading to its antibacterial or antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
N’-(Adamantan-2-ylidene)benzohydrazide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
Adamantanone: The parent compound, which lacks the hydrazide and hydroxyl functionalities.
4-Hydroxybenzohydrazide: Lacks the adamantane moiety, which significantly alters its properties.
Uniqueness
N’-(Adamantan-2-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of both the adamantane moiety and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-(2-adamantylideneamino)-4-hydroxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c20-15-3-1-12(2-4-15)17(21)19-18-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,20H,5-9H2,(H,19,21) |
Clave InChI |
PBKCCZYGADGZMJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11702952.png)
![N-[5-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-1,3,4-thiadiazol-2-YL]-4-methylbenzamide](/img/structure/B11702956.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11702957.png)
![1'-(3-oxo-3-phenylpropyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11702968.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11702973.png)


![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)



![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)

